Phenylethanolaminium

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

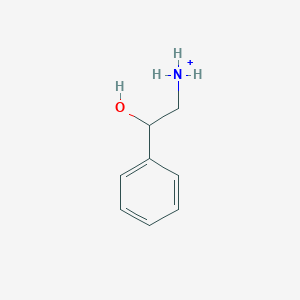

Phenylethanolaminium is an ammonium ion that is the conjugate acid of phenylethanolamine arising from protonation of the primary amino group; major species at pH 7.3. It has a role as a human metabolite. It is a conjugate acid of a phenylethanolamine.

Phenylethanolaminium belongs to the class of organic compounds known as aralkylamines. These are alkylamines in which the alkyl group is substituted at one carbon atom by an aromatic hydrocarbyl group.

Scientific Research Applications

Phytochemistry and Pharmacological Activity

Phenylethanoid glycosides (PhGs), including Phenylethanolaminium derivatives, exhibit significant bioactivities. They are found in traditional Chinese medicines and other medicinal plants. PhGs are known for their neuroprotective, anti-inflammatory, antioxidant, antibacterial, antiviral, cytotoxic, immunomodulatory, and enzyme inhibitory effects. Additionally, their pharmacokinetic properties are also a subject of research (Xue & Yang, 2016). Another study systematically reviews the therapeutic potential of PhGs, highlighting their antibacterial, anticancer, antidiabetic, anti-inflammatory, antioxidant, antiviral, and neuroprotective properties (Wu et al., 2020).

Analytical Detection Methods

Innovative methods for detecting Phenylethanolamine A (PA), a β-agonist, have been developed. A study introduces an immunochromatographic assay based on surface-enhanced Raman scattering for ultrasensitive and quantitative detection of PA (Li et al., 2014). Another research developed a highly sensitive and specific enzyme-linked immunosorbent assay (ELISA) for detecting PA in tissue and feed samples, confirmed by liquid chromatography tandem mass spectrometry (Cao et al., 2013).

Antibacterial Applications

A study assessed the antibacterial activity of phenylethanoid glycosides isolated from Phlomis lanceolata against multi-drug-resistant strains of Staphylococcus aureus, indicating considerable activities against all tested strains (Nazemiyeh et al., 2007).

Industrial Applications

Research into the selective synthesis of 1-Phenylethanol by hydrogenation of acetophenone using supercritical CO2 is explored for its potential industrial applications, particularly in the pharmaceutical industry (More & Yadav, 2018).

Biotechnological Production

Advancements in the biotechnological production of 2-Phenylethanol, an important aromatic alcohol with various industrial applications, are discussed in a review. This includes strategies to increase production and applications of in situ product removal techniques (Hua & Xu, 2011).

properties

Molecular Formula |

C8H12NO+ |

|---|---|

Molecular Weight |

138.19 g/mol |

IUPAC Name |

(2-hydroxy-2-phenylethyl)azanium |

InChI |

InChI=1S/C8H11NO/c9-6-8(10)7-4-2-1-3-5-7/h1-5,8,10H,6,9H2/p+1 |

InChI Key |

ULSIYEODSMZIPX-UHFFFAOYSA-O |

SMILES |

C1=CC=C(C=C1)C(C[NH3+])O |

Canonical SMILES |

C1=CC=C(C=C1)C(C[NH3+])O |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(cyclohexylthio)propyl]-1-[(4-methyl-5-thieno[3,2-b]pyrrolyl)-oxomethyl]-3-piperidinecarboxamide](/img/structure/B1226510.png)

![N-methyl-2-phenyl-N-[1-phenyl-2-(1-pyrrolidinyl)ethyl]acetamide](/img/structure/B1226511.png)

![3-[5-(4-Hydroxydithiolan-3-yl)-1-methylpyrrolidin-2-yl]dithiolan-4-ol](/img/structure/B1226513.png)

![3-chloro-6-methyl-N-[3-(4-morpholinyl)propyl]-1-benzothiophene-2-carboxamide](/img/structure/B1226514.png)

![2-[[[5-(3-Chlorophenyl)-2-furanyl]-oxomethyl]amino]benzoic acid methyl ester](/img/structure/B1226524.png)

![5-(4-Chlorobenzoyl)-2-[(Z)-(dimethylamino)methylene]-3-oxo-2,3-dihydropyrrolo[2,1-b]thiazole-7-carboxylic acid methyl ester](/img/structure/B1226529.png)

![4-[cyclohexyl(methyl)amino]-N-(6-methyl-2-pyridinyl)-3-nitrobenzamide](/img/structure/B1226535.png)